Cas no 1487837-71-7 (1-(heptan-3-yl)amino-2-methylpropan-2-ol)

1-(heptan-3-yl)amino-2-methylpropan-2-ol structure
1487837-71-7 structure
商品名:1-(heptan-3-yl)amino-2-methylpropan-2-ol
CAS番号:1487837-71-7
MF:C11H25NO
メガワット:187.322303533554
CID:5180491
PubChem ID:65103528

1-(heptan-3-yl)amino-2-methylpropan-2-ol 化学的及び物理的性質

名前と識別子

    • 2-Propanol, 1-[(1-ethylpentyl)amino]-2-methyl-
    • 1-(Heptan-3-ylamino)-2-methylpropan-2-ol
    • 1-(heptan-3-yl)amino-2-methylpropan-2-ol
    • インチ: 1S/C11H25NO/c1-5-7-8-10(6-2)12-9-11(3,4)13/h10,12-13H,5-9H2,1-4H3
    • InChIKey: JWLJJEVJIWDHTK-UHFFFAOYSA-N
    • ほほえんだ: C(NC(CC)CCCC)C(C)(O)C

1-(heptan-3-yl)amino-2-methylpropan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-162045-0.1g
1-[(heptan-3-yl)amino]-2-methylpropan-2-ol
1487837-71-7
0.1g
$892.0 2023-06-08
Enamine
EN300-162045-0.5g
1-[(heptan-3-yl)amino]-2-methylpropan-2-ol
1487837-71-7
0.5g
$974.0 2023-06-08
Enamine
EN300-162045-2500mg
1-[(heptan-3-yl)amino]-2-methylpropan-2-ol
1487837-71-7
2500mg
$1509.0 2023-09-22
Enamine
EN300-162045-500mg
1-[(heptan-3-yl)amino]-2-methylpropan-2-ol
1487837-71-7
500mg
$739.0 2023-09-22
Enamine
EN300-162045-10000mg
1-[(heptan-3-yl)amino]-2-methylpropan-2-ol
1487837-71-7
10000mg
$3315.0 2023-09-22
Enamine
EN300-162045-50mg
1-[(heptan-3-yl)amino]-2-methylpropan-2-ol
1487837-71-7
50mg
$647.0 2023-09-22
Enamine
EN300-162045-2.5g
1-[(heptan-3-yl)amino]-2-methylpropan-2-ol
1487837-71-7
2.5g
$1988.0 2023-06-08
Enamine
EN300-162045-0.05g
1-[(heptan-3-yl)amino]-2-methylpropan-2-ol
1487837-71-7
0.05g
$851.0 2023-06-08
Enamine
EN300-162045-10.0g
1-[(heptan-3-yl)amino]-2-methylpropan-2-ol
1487837-71-7
10g
$4360.0 2023-06-08
Enamine
EN300-162045-1.0g
1-[(heptan-3-yl)amino]-2-methylpropan-2-ol
1487837-71-7
1g
$1014.0 2023-06-08

1-(heptan-3-yl)amino-2-methylpropan-2-ol 関連文献

1-(heptan-3-yl)amino-2-methylpropan-2-olに関する追加情報

Introduction to 1-(heptan-3-yl)amino-2-methylpropan-2-ol (CAS No. 1487837-71-7)

1-(heptan-3-yl)amino-2-methylpropan-2-ol, identified by its Chemical Abstracts Service (CAS) number 1487837-71-7, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a heptan-3-yl side chain attached to an amino group and a secondary alcohol functionality, exhibits a unique structural framework that makes it a valuable candidate for further exploration in drug discovery and synthetic chemistry.

The compound's structure consists of a seven-carbon alkyl chain (heptan-3-yl) linked to an amine group, which is further connected to a 2-methylpropan-2-ol moiety. This arrangement imparts specific steric and electronic properties that could influence its interactions with biological targets. The presence of both an amine and an alcohol group provides multiple sites for chemical modification, making it a versatile intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in the development of novel compounds with potential therapeutic applications. The structural features of 1-(heptan-3-yl)amino-2-methylpropan-2-ol align well with the criteria for designing molecules that can modulate biological pathways. Specifically, the amine group can serve as a hydrogen bond acceptor or participate in ionic interactions, while the alcohol moiety can engage in hydrophobic interactions or form hydrogen bonds. These characteristics are particularly relevant in the design of small-molecule drugs targeting protein-protein interactions or enzyme inhibition.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. Researchers have been exploring ways to leverage its structural motifs to develop new drugs with improved efficacy and reduced toxicity. For instance, derivatives of 1-(heptan-3-yl)amino-2-methylpropan-2-ol have been investigated for their ability to interact with specific enzymes or receptors involved in metabolic disorders, inflammation, and other diseases. The flexibility provided by the side chain and the functional groups allows for fine-tuning of the molecule's properties to optimize its biological activity.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological behavior of such compounds. Molecular docking studies have been performed to evaluate how 1-(heptan-3-yl)amino-2-methylpropan-2-ol might bind to target proteins, providing insights into its potential mechanism of action. These studies have revealed that the compound can adopt multiple conformations depending on its environment, which could be exploited to enhance its binding affinity or selectivity.

The synthesis of 1-(heptan-3-yl)amino-2-methylpropan-2-ol has also been optimized to improve yield and purity. Modern synthetic techniques, such as transition-metal-catalyzed reactions and asymmetric synthesis, have been employed to construct the desired framework with high precision. These methods not only enhance efficiency but also allow for the introduction of chiral centers if needed, which is crucial for developing enantiomerically pure drugs that exhibit improved pharmacological profiles.

Furthermore, the compound's stability under various conditions has been assessed to ensure its suitability for industrial applications. Studies have shown that 1-(heptan-3-yIAMINO--methylpropan--mrol remains stable under moderate temperatures and pH conditions, making it suitable for formulation into pharmaceutical products. This stability is essential for maintaining the integrity of the molecule during storage and transportation, as well as ensuring consistent performance in biological assays.

The potential applications of 1-(heptan--yl)aMINO--mETHYLPROPA--OL extend beyond drug discovery. It has also been explored as a precursor in the synthesis of specialty chemicals and materials with unique properties. For example, its structural motifs could be incorporated into polymers or coatings that exhibit enhanced durability or biodegradability. Such applications highlight the versatility of this compound and its relevance across multiple scientific disciplines.

In conclusion,1-(heptan--yl)aMINO--mETHYLPROPA--OL (CAS No. 1487837--71--7) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications Its unique structural features make it an attractive candidate for further development as a drug intermediate or a building block for novel materials The ongoing research into this molecule underscores its importance as a subject of scientific inquiry and innovation

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